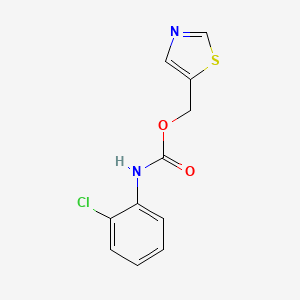

1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate

Description

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-9-3-1-2-4-10(9)14-11(15)16-6-8-5-13-7-17-8/h1-5,7H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALSYBKMNINXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)OCC2=CN=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331655 | |

| Record name | 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817557 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338981-78-5 | |

| Record name | 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate typically involves the reaction of 1,3-thiazole-5-carboxylic acid with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,3-Thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Scientific Research Applications

1,3-Thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties. It is often studied for its potential use in developing new therapeutic agents.

Medicine: Research has shown that derivatives of this compound may have potential as anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with biological macromolecules, altering their function .

Comparison with Similar Compounds

Table 1: Comparison with Neonicotinoids and Related Carbamates

| Compound Name | Core Structure | Key Substituents | Molecular Weight | Mode of Action | Application |

|---|---|---|---|---|---|

| 1,3-Thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate | Thiazole + carbamate | 2-Chlorophenyl | ~280 (estimated) | Unknown (potential AChE inhibition) | Under investigation |

| Thiamethoxam | Thiazole + oxadiazinane + nitro | Chlorothiazolyl, nitro | 291.7 | Nicotinic acetylcholine receptor agonist | Insecticide |

| Imidacloprid | Pyridyl + nitroimidazolidine | Chloropyridyl, nitro | 255.7 | Nicotinic acetylcholine receptor agonist | Insecticide |

Key Differences :

- Functional Groups: The carbamate group in the target compound contrasts with the nitro group in neonicotinoids. Carbamates typically inhibit acetylcholinesterase (AChE), whereas nitro-containing neonicotinoids act as receptor agonists .

Pharmaceutical Derivatives

Table 2: Comparison with Antiretroviral Carbamates

Key Differences :

- Complexity : Ritonavir’s peptidomimetic chains enable protease inhibition, whereas the simpler 2-chlorophenyl group in the target compound suggests a narrower biological role .

- Lipophilicity : The 2-chlorophenyl group (LogP ~4.5 estimated) enhances membrane permeability compared to ritonavir’s polar peptide chains (LogP ~4.52) .

Substituent Effects on Physical Properties

Table 3: Substituent Impact on Carbamate Derivatives (Based on )

| Substituent on Phenyl Ring | Melting Point (°C) | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| 2-Chlorophenyl | 206–208 (analog) | ~280 | Electron-withdrawing Cl |

| 4-Nitrophenyl | 210–212 | ~290 | Strong electron-withdrawing NO₂ |

| 4-Hydroxyphenyl | 198–200 | ~262 | Electron-donating OH |

| 4-Fluorophenyl | 192–194 | ~264 | Moderate electron-withdrawing F |

Trends :

- Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points and stability due to enhanced intermolecular interactions .

Biological Activity

1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate is a compound characterized by its thiazole ring and carbamate functional group. This structure is associated with a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.26 g/mol. The presence of the thiazole ring enhances the compound's reactivity and biological activity due to its ability to participate in various chemical reactions.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Compounds containing thiazole rings are often linked to antimicrobial effects. Studies have shown that similar thiazole derivatives exhibit significant inhibition against various bacterial and fungal strains .

- Antifungal Activity : The carbamate group in conjunction with the thiazole moiety has been reported to enhance antifungal properties, making it a candidate for treating fungal infections .

- Anticancer Properties : Research indicates that thiazole-containing compounds can exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can significantly influence anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Biological Activity | Remarks |

|---|---|---|

| Thiazole Ring | Antimicrobial | Essential for activity |

| Carbamate Group | Antifungal | Enhances solubility and reactivity |

| Chlorophenyl Group | Anticancer | Modifications can enhance potency |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that similar thiazole derivatives showed IC50 values ranging from 10 to 30 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group was noted to enhance the lipophilicity and membrane permeability of the compound, contributing to its effectiveness against bacterial strains .

- Cytotoxic Activity : In a comparative analysis, compounds with thiazole rings exhibited IC50 values less than that of doxorubicin in Jurkat T cells, indicating potential as alternative anticancer agents. The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.